

Comparative Efficacy of Nifeviroc and Vicriviroc in HIV-1 Inhibition

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Compound of Interest

Compound Name: Nifeviroc

Cat. No.: B1678858

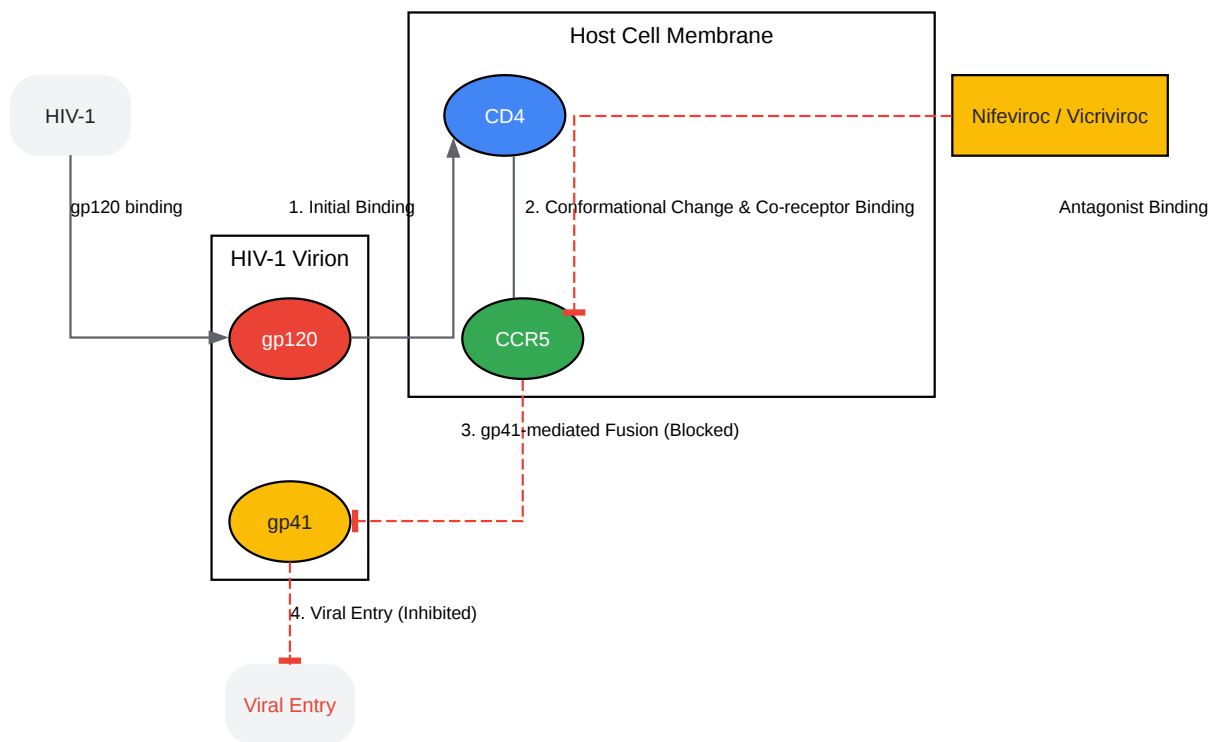
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A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of two CCR5 antagonists, **Nifeviroc** and Vicriviroc, in the context of Human Immunodeficiency Virus Type 1 (HIV-1) inhibition. Both compounds target the CCR5 co-receptor, a critical component of the viral entry machinery for R5-tropic HIV-1 strains. While Vicriviroc has been extensively studied in clinical trials, publicly available data on the anti-HIV efficacy of **Nifeviroc** is limited. This guide summarizes the existing experimental data to facilitate a comparative understanding.

Mechanism of Action: CCR5 Antagonism

Both **Nifeviroc** and Vicriviroc are small-molecule antagonists of the C-C chemokine receptor type 5 (CCR5).[1][2] By binding to the CCR5 co-receptor on the surface of target immune cells (such as T-cells and macrophages), these drugs allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and CCR5. This blockade prevents the conformational changes in the viral gp41 protein necessary for the fusion of the viral and cellular membranes, thus inhibiting viral entry and subsequent replication.[2]



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Figure 1: Simplified signaling pathway of HIV-1 entry and inhibition by CCR5 antagonists.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of **Nifediviroc** and Vicriviroc. It is important to note that direct comparative studies are lacking, and the available data for **Nifediviroc** is sparse.

Table 1: In Vitro Efficacy against HIV-1

Compound	Assay Type	Cell Type	HIV-1 Strain(s)	IC50 / EC50 (nM)	Reference
Nifedipine	RANTES-induced [35S]GTPγ binding	CHO	N/A	2.9 (IC50)	[3]
Vicriviroc	PBMC Infection Assay	PBMCs	Subtype B (JR-FL)	0.3	[4]
PBMC Infection Assay	PBMCs	Subtype B (Ba-L)	0.5	[4]	
PBMC Infection Assay	PBMCs	Subtype C	0.1 - 1.2	[4]	
PBMC Infection Assay	PBMCs	Subtype A, D, F, G	0.1 - 2.3	[4]	

Note: Data for **Nifedipine** reflects its antagonist activity at the CCR5 receptor, not direct anti-HIV-1 activity.

Table 2: Clinical Efficacy of Vicriviroc (Phase II and III Trials)

Trial	Population	Dosage	Duration	Key Efficacy Endpoints	Reference(s)
Phase II (Monotherapy)	HIV-infected adults	10, 25, 50 mg b.i.d.	14 days	Mean HIV RNA decline from baseline ≥ 1.5 log ₁₀ in all treatment groups.	[2]
ACTG 5211 (Phase II)	Treatment-experienced	5, 10, 15 mg daily + OBT	48 weeks	Median decrease in viral load of 1.92 log ₁₀ copies/mL (10 mg group) and 1.44 log ₁₀ copies/mL (15 mg group). Median increase in CD4 cell count of 130 cells/ μ L (10 mg) and 96 cells/ μ L (15 mg). [2]	[2] [5]
VICTOR-E1 (Phase II)	Treatment-experienced	20 or 30 mg daily + OBT (with ritonavir)	48 weeks	Sustained viral suppression and increased CD4 cell counts.	[2]

VICTOR-E3 & E4 (Phase III)	Treatment- experienced	30 mg daily + OBT	48 weeks	Did not meet primary efficacy endpoints of demonstratin g superiority over placebo plus OBT.	[2]
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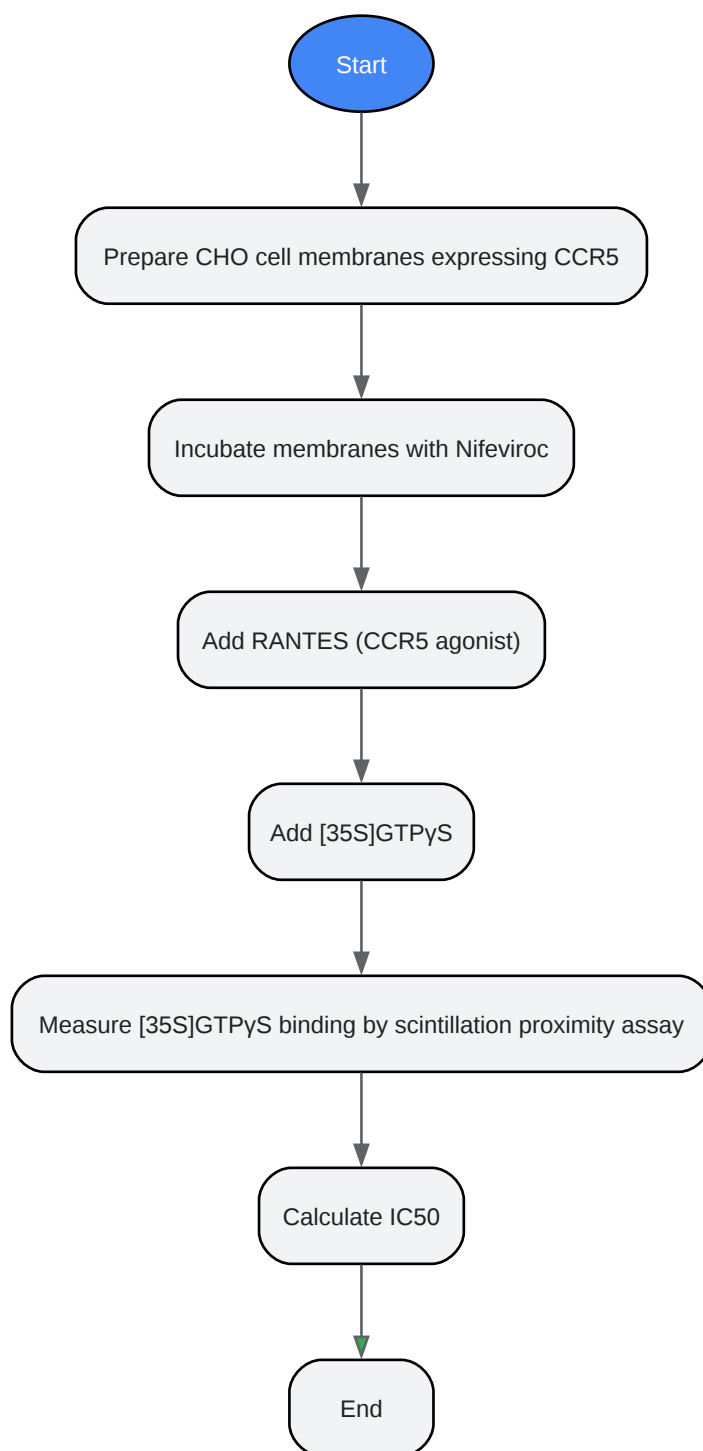
OBT: Optimized Background Therapy

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CCR5 Antagonist Activity Assay ([³⁵S]GTPγS Binding)

This assay was used to determine the IC₅₀ of **Nifeviroc**'s antagonist activity at the CCR5 receptor.



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Figure 2: Workflow for the [35S]GTPyS binding assay.

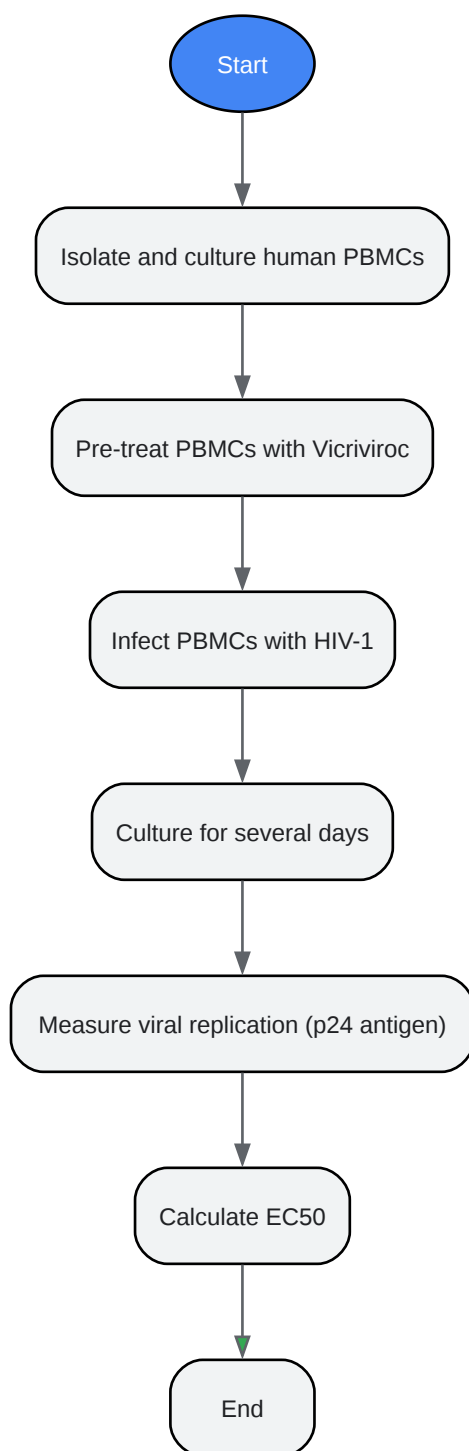
- Objective: To measure the ability of a compound to inhibit the binding of a radiolabeled GTP analog ([35S]GTPyS) to G proteins coupled to the CCR5 receptor upon stimulation by a

CCR5 agonist (RANTES).

- Methodology:
 - Cell membranes from Chinese Hamster Ovary (CHO) cells engineered to express the human CCR5 receptor are prepared.
 - The membranes are incubated with varying concentrations of the test compound (**Nifedipine**).
 - The CCR5 agonist, RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), is added to stimulate the receptor.
 - [³⁵S]GTPγS is added to the mixture. In the presence of an agonist, activated G proteins exchange GDP for GTP, and the radiolabeled GTPγS binds.
 - The amount of bound [³⁵S]GTPγS is quantified using a scintillation proximity assay.
 - The concentration of the compound that inhibits 50% of the [³⁵S]GTPγS binding (IC₅₀) is calculated.^[3]

Peripheral Blood Mononuclear Cell (PBMC) Infection Assay

This assay is a standard method to evaluate the in vitro anti-HIV-1 activity of a compound in primary human cells.



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